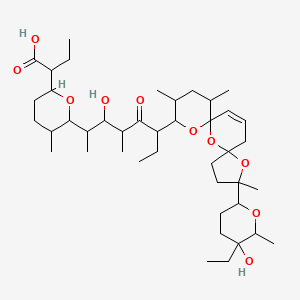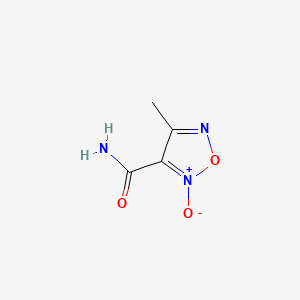
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydroxy-pyrrolidinyl moiety, and a dimethylpiperidine structure, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine typically involves multiple steps, including the formation of the dichlorophenylacetyl intermediate, followed by the introduction of the hydroxy-pyrrolidinyl group and the final attachment of the dimethylpiperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processing. The choice of method depends on factors like cost, scalability, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the dichlorophenyl group to a phenyl group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler aromatic compound.
Aplicaciones Científicas De Investigación
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can be compared with other compounds having similar structural features, such as:
- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4-methylpiperidine
- 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Cl2N2O2/c1-20(2)6-8-24(15(11-20)12-23-7-5-16(25)13-23)19(26)10-14-3-4-17(21)18(22)9-14/h3-4,9,15-16,25H,5-8,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJMRFQHDXDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935586 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157000-71-0 |
Source


|
| Record name | Brl 53117 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157000710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)






